2,6-Dichloro-4-ethylpyridine
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Overview
Description
2,6-Dichloro-4-ethylpyridine is a halogenated aromatic organic compound belonging to the pyridine family. It features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an ethyl group at position 4. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Chichibabin Pyridine Synthesis: This method involves the reaction of an aldehyde with ammonia and acetylene in the presence of a catalyst. The resulting pyridine derivative can then be chlorinated and ethylated to obtain this compound.
Substitution Reactions: Starting from 2,6-dichloropyridine, the ethyl group can be introduced through nucleophilic substitution reactions using ethylating agents like ethyl iodide or ethyl bromide.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as pyridine-N-oxide.
Reduction: Reduction reactions can convert the chlorine atoms to hydrogen, resulting in the formation of 2,6-dimethyl-4-ethylpyridine.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or ammonia, and solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: 2,6-Dimethyl-4-ethylpyridine.
Substitution: Hydroxylated or aminated pyridines.
Scientific Research Applications
2,6-Dichloro-4-ethylpyridine is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-Dichloro-4-ethylpyridine exerts its effects depends on its specific application. For example, in drug development, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary widely based on the biological system and the desired outcome.
Comparison with Similar Compounds
2,6-Dichloropyridine
2,6-Dibromopyridine
2,6-Dimethylpyridine
Properties
Molecular Formula |
C7H7Cl2N |
---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
2,6-dichloro-4-ethylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-2-5-3-6(8)10-7(9)4-5/h3-4H,2H2,1H3 |
InChI Key |
MZFTWMNZFCYVFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=C1)Cl)Cl |
Origin of Product |
United States |
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